molecular formula C9H10NNaO5 B2833345 Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate CAS No. 2089255-07-0

Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate

Cat. No.: B2833345
CAS No.: 2089255-07-0
M. Wt: 235.171
InChI Key: XSVPVDBQKQFOKM-UHFFFAOYSA-M
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Description

Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate: is a chemical compound with the molecular formula C9H11NO5Na . It is a sodium salt derivative of 1,2-oxazole-5-carboxylate, which is protected by a tert-butoxycarbonyl group. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate typically involves the reaction of 1,2-oxazole-5-carboxylic acid with tert-butyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The tert-butoxycarbonyl group can be substituted under acidic conditions, leading to the formation of different derivatives.

    Hydrolysis: The compound can be hydrolyzed to remove the tert-butoxycarbonyl group, yielding the free acid form of 1,2-oxazole-5-carboxylate.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions:

    Acidic Conditions: Trifluoroacetic acid or hydrochloric acid is often used to remove the tert-butoxycarbonyl group.

    Basic Conditions: Sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed:

    Free Acid Form: Hydrolysis of the compound yields 1,2-oxazole-5-carboxylic acid.

    Substituted Derivatives: Various substituted derivatives can be formed depending on the reagents used in substitution reactions.

Scientific Research Applications

Chemistry: Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate is used as a building block in organic synthesis

Biology and Medicine: In biological research, this compound can be used to study the interactions of oxazole-containing molecules with biological targets. It may also serve as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of new materials with specific properties.

Comparison with Similar Compounds

    Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-4-carboxylate: Similar in structure but with the carboxylate group at the 4-position.

    Sodium 3-[(tert-butoxy)carbonyl]-1,2-thiazole-5-carboxylate: Contains a thiazole ring instead of an oxazole ring.

Uniqueness: Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate is unique due to its specific substitution pattern and the presence of the oxazole ring. This structure imparts distinct reactivity and stability, making it valuable for specific synthetic applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

sodium;3-[(2-methylpropan-2-yl)oxycarbonyl]-1,2-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5.Na/c1-9(2,3)14-8(13)5-4-6(7(11)12)15-10-5;/h4H,1-3H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVPVDBQKQFOKM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NOC(=C1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10NNaO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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